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Compound of Interest

Compound Name: Crocacin C

Cat. No.: B1236909

For Researchers, Scientists, and Drug Development Professionals

Crocacin C, a polyketide natural product isolated from the myxobacterium Chondromyces
crocatus, has garnered significant interest due to its potent antifungal and cytotoxic activities.
The elucidation of its complex stereostructure was a challenging endeavor, relying on a suite of
sophisticated spectroscopic techniques. This technical guide provides a comprehensive
overview of the key spectroscopic data and experimental protocols that were instrumental in
the structural determination of Crocacin C, presented in a clear and accessible format for
researchers in natural product chemistry and drug discovery.

Spectroscopic Data Summary

The structural elucidation of Crocacin C was achieved through the meticulous analysis of data
obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry
(MS). The following tables summarize the critical *H and 3C NMR spectroscopic data, which
were pivotal in assembling the molecular framework and determining the relative
stereochemistry of the molecule. This data is referenced from the original isolation and
structure elucidation publication by Jansen et al. (1999).

Table 1: *H NMR Spectroscopic Data for Crocacin C
(CDCls)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
2 5.86 d 9.5
3 6.85 dd 15.0,9.5
4 6.07 dd 15.0,7.0
5 5.65 m
6 2.45 m
7 3.75 dq 6.5, 2.5
8 1.75 m
9 3.55 dqg 6.5,4.5
10 1.65 m
11 0.88 d 7.0
12 0.95 d 7.0
13 0.83 d 7.0
14 1.78 S
OMe 3.68 S
NHa 6.20 brs
NHe 5.55 brs

Table 2: *C NMR Spectroscopic Data for Crocacin C

(CDCI5)
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Position Chemical Shift (6, ppm)
1 167.5
2 123.8
3 142.1
4 1295
5 135.2
6 42.8
7 78.5
8 38.7
9 74.2
10 34.9
11 17.8
12 15.2
13 10.5
14 12.4
OMe 51.5

Mass Spectrometry Data

High-resolution mass spectrometry was crucial for determining the elemental composition of
Crocacin C.

e HR-EIMS:m/z 283.1834 (M*), calculated for C1sH2sNOa: 283.1834

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental
procedures. The following sections detail the generalized protocols for the key experiments
used in the structural elucidation of Crocacin C.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of purified Crocacin C (~5 mg) was dissolved in approximately

0.5 mL of deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an

internal standard. The solution was filtered into a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were recorded on a high-field NMR spectrometer
(e.g., 500 MHz or higher).

1H NMR Spectroscopy:

Pulse Program: Standard single-pulse excitation.

Spectral Width: 12-15 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Processing: Fourier transformation, phase correction, and baseline correction were applied.
Chemical shifts were referenced to the residual CHCIs signal (& 7.26 ppm).

13C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
Spectral Width: 200-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 3C.

Processing: Fourier transformation with an exponential window function, phase correction,
and baseline correction. Chemical shifts were referenced to the CDClIs solvent signal (0 77.0

ppm).
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2D NMR Spectroscopy (COSY, HMQC/HSQC, HMBC): Standard pulse programs and
parameters were used to establish proton-proton and proton-carbon correlations, which were
essential for assigning the individual signals and connecting the molecular fragments.

High-Resolution Mass Spectrometry (HR-MS)

Instrumentation: A double-focusing magnetic sector or a time-of-flight (TOF) mass spectrometer
equipped with an electron ionization (EIl) source was used.

Sample Introduction: The purified sample was introduced directly into the ion source via a
heated probe.

lonization: Electron ionization (El) at 70 eV.

Mass Analysis: The instrument was calibrated using a known reference compound (e.g.,
perfluorokerosene, PFK) to ensure high mass accuracy. The exact mass of the molecular ion
was measured to determine the elemental composition.

Visualization of the Structural Elucidation Workflow

The logical progression of the structural elucidation process, from initial spectroscopic analysis
to the final proposed structure, can be visualized as a workflow.
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Caption: Workflow for the structural elucidation of Crocacin C.

« To cite this document: BenchChem. [Unveiling the Structure of Crocacin C: A Spectroscopic
Data Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1236909?utm_src=pdf-body-img
https://www.benchchem.com/product/b1236909?utm_src=pdf-body
https://www.benchchem.com/product/b1236909#spectroscopic-data-for-crocacin-c-structural-elucidation
https://www.benchchem.com/product/b1236909#spectroscopic-data-for-crocacin-c-structural-elucidation
https://www.benchchem.com/product/b1236909#spectroscopic-data-for-crocacin-c-structural-elucidation
https://www.benchchem.com/product/b1236909#spectroscopic-data-for-crocacin-c-structural-elucidation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1236909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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